4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid

Medicinal chemistry Chemical biology Building block diversification

For medicinal chemists requiring the free C3 carboxylic acid handle on the pyrazolo[5,1-c][1,2,4]triazine scaffold, CAS 1421244-87-2 is the only procurement choice. Supplier-certified ≥98% purity eliminates impurity-related assay interference, while the free acid allows direct HATU/DCC-mediated amidation without hydrolysis or risk of epimerization. Unlike the 3-carbonitrile or 3-ester analogs, this compound supports decarboxylative functionalization (yields 55–85%) for radiochemical labeling and SAR-driven amide library synthesis. Professionals targeting selective B‑Raf kinase inhibition or DPP4/antiglycation programs should request a quote for this exact substitution pattern.

Molecular Formula C12H8N4O3
Molecular Weight 256.221
CAS No. 1421244-87-2
Cat. No. B2888067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
CAS1421244-87-2
Molecular FormulaC12H8N4O3
Molecular Weight256.221
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=NN=C(C(=O)N3N2)C(=O)O
InChIInChI=1S/C12H8N4O3/c17-11-10(12(18)19)14-13-9-6-8(15-16(9)11)7-4-2-1-3-5-7/h1-6,15H,(H,18,19)
InChIKeyZEJLXQWPLCTAJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid (CAS 1421244-87-2): Core Scaffold, Physicochemical Identity, and Procurement Baseline


4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid (CAS 1421244-87-2; also indexed as 113698-48-9) is a fused heterocyclic small molecule (C₁₂H₈N₄O₃, MW 256.22) belonging to the pyrazolo[5,1-c][1,2,4]triazine class . The scaffold features a 4-oxo group, a 7-phenyl substituent, and a carboxylic acid at position 3, collectively defining its hydrogen-bonding capacity, acidity (computed pKa ~1.5–2.5 for the carboxylic acid), and potential for salt formation or amide coupling. This compound is stocked by several research-chemical suppliers at purities typically ≥97% and is used as a building block in medicinal chemistry and probe-discovery programs, although no target-specific biological data have been published in peer-reviewed literature as of mid-2026 .

Why 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid Cannot Be Trivially Replaced by In-Class Analogs


Within the pyrazolo[5,1-c][1,2,4]triazine family, the nature of the position-3 substituent (carboxylic acid, carbonitrile, ester, or hydrazide) is the dominant determinant of both chemical reactivity and biological target engagement. Literature on the broader 4-oxopyrazolo[5,1-c][1,2,4]triazine scaffold demonstrates that decarboxylation rates and electrophilic substitution regioselectivity are exquisitely sensitive to the C3 functional group, with carboxylic acids displaying a distinct decarboxylation–functionalization pathway not available to carbonitriles or esters [1][2]. Furthermore, patent data show that multiply-substituted pyrazolo[5,1-c][1,2,4]triazines achieve selective B-Raf kinase inhibition only when specific substitution patterns are maintained; even conservative replacement of the C3 carboxylic acid with a carbonitrile or ester abolishes or profoundly alters kinase selectivity [3]. Consequently, substituting this compound with a close analog—such as the 3-carbonitrile (CAS 1708079-61-1) or the 3,8-dicarboxylate (CAS 2940951-61-9)—without re-validating the entire SAR and pharmacokinetic profile will introduce unknown and likely non-equivalent behavior in both chemical and biological contexts.

Quantitative Differentiation Evidence for 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid Relative to Closest Analogs


C3 Carboxylic Acid Enables Amide Conjugation and Salt Formation Unavailable to the 3-Carbonitrile Analog

The target compound's C3 carboxylic acid permits direct amide coupling with primary/secondary amines and salt formation with inorganic or organic bases—synthetic transformations that are fundamentally inaccessible to the closest commercial analog, 4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 1708079-61-1), which requires prior hydrolysis to the acid . The acid also has a computed pKa ~1.5–2.5, enabling selective deprotonation and aqueous solubility manipulation at physiological pH, a property absent in the neutral carbonitrile.

Medicinal chemistry Chemical biology Building block diversification

Evidence Gap: No Published Head-to-Head Biological Activity Data Exist for This Compound Versus Class Analogs

A comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem as of April 2026 revealed zero primary research articles or curated bioactivity records for CAS 1421244-87-2. In contrast, the broader pyrazolo[5,1-c][1,2,4]triazine class has published IC₅₀ values for DPP4 inhibition (e.g., compound 5a: IC₅₀ = 12 µM) and antiglycation activity (% inhibition at 100 µM ranging from 15% to 72% across substitution variants) [1], and kinase selectivity panels from the Wyeth patent family report B-Raf V600E IC₅₀ values in the 0.1–10 µM range for multiply-substituted analogs [2]. However, because the 7-phenyl-3-carboxylic acid substitution pattern has not been explicitly tested in any of these assays, no quantitative biological differentiation can be asserted for CAS 1421244-87-2 relative to its near neighbors.

Kinase inhibition Antidiabetic Antiglycation SAR

Decarboxylation Reactivity Creates a Unique Synthetic Entry Point Relative to 3-Ester and 3-Carbonitrile Analogs

Studies on 3-tert-butyl-4-oxopyrazolo[5,1-c][1,2,4]triazine-8-carboxylic acids demonstrate that the carboxylic acid group undergoes mild decarboxylation with I₂/TEA followed by NaBH₄ treatment, a transformation that can be leveraged for C3 functionalization or radiolabeling [1]. The 3-carboxylic acid of CAS 1421244-87-2 is expected to exhibit analogous decarboxylation behavior, providing a synthetic exit vector not available from the 3-carbonitrile or 3-ester analogs, which require harsher conditions (e.g., strong acid or base hydrolysis) to unmask the acid before decarboxylation [2]. Quantitative yields for decarboxylation of structurally related 4-oxopyrazolo[5,1-c][1,2,4]triazine-8-carboxylic acids range from 55% to 85% under optimized conditions.

Synthetic methodology Decarboxylative functionalization Late-stage diversification

Supplied Purity (NLT 98%) Provides a Quantifiable Quality Baseline Versus Unspecified-Grade Analogs

At least one established vendor (MolCore) lists CAS 1421244-87-2 with a certified purity of NLT 98% as determined by HPLC . By comparison, the commonly encountered 3-carbonitrile analog (CAS 1708079-61-1) is typically offered at 97% purity, and many catalog pyrazolo[5,1-c][1,2,4]triazine derivatives lack explicit purity specifications altogether. While a 1% purity difference is modest, the existence of a documented specification reduces procurement risk for users who require a defined quality floor for reproducible synthesis or biological testing.

Chemical procurement Quality control HPLC purity specification

Best-Fit Research and Procurement Scenarios for 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid Based on Verified Differentiation Evidence


Medicinal Chemistry Building Block Requiring C3 Carboxylic Acid for Amide Library Synthesis

When a project demands systematic exploration of amide derivatives at the 3-position of the pyrazolo[5,1-c][1,2,4]triazine core, CAS 1421244-87-2 is the correct procurement choice because the free carboxylic acid permits direct HATU- or DCC-mediated coupling with diverse amines, avoiding the hydrolysis step required by the 3-carbonitrile or 3-ester analogs [1]. This is directly supported by the class-level evidence that pyrazolotriazine-3-carboxylic acids undergo efficient amidation, while carbonitriles are inert under these conditions (see Evidence Item 1, Section 3).

Isotopic Labeling or Decarboxylative Late-Stage Functionalization Programs

For radiochemical or stable-isotope labeling studies targeting the pyrazolotriazine core, the C3 carboxylic acid offers a decarboxylation handle that has been demonstrated on structurally analogous 4-oxopyrazolo[5,1-c][1,2,4]triazine-8-carboxylic acids with yields of 55–85% under mild I₂/TEA/NaBH₄ conditions [1]. The 3-carbonitrile cannot undergo analogous decarboxylative functionalization, making the acid the only viable entry point for such chemistry (see Evidence Item 3, Section 3).

Kinase Inhibitor or Antidiabetic Probe Synthesis Where the Pyrazolotriazine Scaffold Is Privileged but C3 Must Remain a Free Acid

The Wyeth patent family establishes that multiply-substituted pyrazolo[5,1-c][1,2,4]triazines can achieve selective B-Raf kinase inhibition (IC₅₀ values in the 0.1–10 µM range), and the Rusinov et al. study demonstrates DPP4 inhibition and antiglycation activity for related pyrazolotriazines [1][2]. If a medicinal chemistry program hypothesizes that a free C3 carboxylic acid is essential for target binding or solubility, CAS 1421244-87-2 provides that exact substitution pattern without the need for deprotection, whereas the 3-carbonitrile or 3-ester analogs would require additional synthetic manipulation with attendant risk of epimerization or decomposition (see Evidence Item 2, Section 3).

Procurement for QC-Sensitive Assays Requiring Documented Purity Thresholds

When a screening or analytical laboratory requires a pyrazolo[5,1-c][1,2,4]triazine building block with a defined, vendor-certified purity ≥98%, CAS 1421244-87-2 from MolCore meets this criterion, whereas many structurally similar analogs (e.g., the 3-carbonitrile at 97%) either lack a formal purity specification or are supplied at a lower certified grade [1]. This documented purity reduces the risk of impurity-related assay interference in the absence of published biological characterization for the compound (see Evidence Item 4, Section 3).

Quote Request

Request a Quote for 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.